molecular formula C20H23N3O4 B587764 Epanolol-d5 CAS No. 1794938-87-6

Epanolol-d5

Katalognummer: B587764
CAS-Nummer: 1794938-87-6
Molekulargewicht: 374.452
InChI-Schlüssel: YARKMNAWFIMDKV-RGATXGMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epanolol-d5 is a deuterium-labeled form of epanolol, a beta-adrenergic receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of epanolol. The deuterium labeling allows for more precise tracking and analysis in various biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of epanolol-d5 involves the incorporation of deuterium atoms into the molecular structure of epanolol. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound. For example, deuterated solvents or deuterated precursors can be used in the reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Synthesis: Conducting the synthesis in large batches to produce significant quantities of the compound.

    Purification: Employing purification techniques such as chromatography to isolate and purify the deuterium-labeled compound.

Analyse Chemischer Reaktionen

Types of Reactions

Epanolol-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Epanolol-d5 has a wide range of scientific research applications, including:

    Pharmacokinetics and Pharmacodynamics: Used to study the absorption, distribution, metabolism, and excretion of epanolol in biological systems.

    Metabolic Pathway Analysis: Helps in tracing metabolic pathways and understanding the biotransformation of epanolol.

    Drug Interaction Studies: Used to investigate potential interactions between epanolol and other drugs.

    Clinical Research: Employed in clinical trials to monitor the behavior of epanolol in the human body.

    Environmental Studies: Used to study the environmental fate and transport of epanolol.

Wirkmechanismus

Epanolol-d5, like epanolol, acts as a beta-adrenergic receptor modulator. It selectively binds to beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. The mechanism involves the inhibition of adenylate cyclase activity, which reduces cyclic adenosine monophosphate (cAMP) levels and ultimately decreases cardiac output.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Atenolol: Another beta-adrenergic receptor blocker with similar pharmacological properties.

    Metoprolol: A beta-1 selective adrenergic receptor blocker used for similar therapeutic purposes.

    Propranolol: A non-selective beta-adrenergic receptor blocker with broader applications.

Uniqueness

Epanolol-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research studies. This labeling provides an advantage in studying the pharmacokinetics and pharmacodynamics of epanolol, making it a valuable tool in scientific research.

Eigenschaften

CAS-Nummer

1794938-87-6

Molekularformel

C20H23N3O4

Molekulargewicht

374.452

IUPAC-Name

N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D

InChI-Schlüssel

YARKMNAWFIMDKV-RGATXGMCSA-N

SMILES

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O

Synonyme

N-[2-[[3-(2-Cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-4-hydroxybenzeneacetamide;  ICI 141292-d5;  Visacor-d5; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.